2-(Oxan-4-yloxy)acetic acid

説明

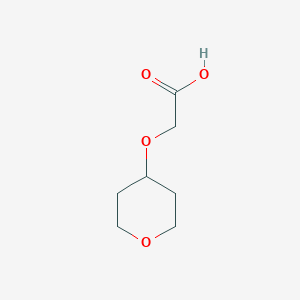

Structure

3D Structure

特性

IUPAC Name |

2-(oxan-4-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDMKMJATGCDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160251-58-1 | |

| Record name | 2-(oxan-4-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Oxan-4-yloxy)acetic Acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the cornerstone upon which all subsequent research is built. Small organic molecules, such as 2-(Oxan-4-yloxy)acetic acid, often serve as critical building blocks or scaffolds in the synthesis of pharmacologically active compounds. This guide provides an in-depth, multi-faceted spectroscopic workflow for the complete structural elucidation of this compound (Molecular Formula: C7H12O4).

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The approach detailed herein is a self-validating system, where data from orthogonal analytical techniques converge to provide a single, irrefutable structural assignment. We will employ a logical progression of techniques, starting with the determination of the molecular formula by mass spectrometry, followed by the identification of functional groups using infrared spectroscopy, and culminating in the precise mapping of atomic connectivity through nuclear magnetic resonance spectroscopy.

Section 1: Foundational Analysis: Molecular Mass and Elemental Composition

Core Technique: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most fundamental question in elucidating an unknown structure is, "What is its elemental composition?" HRMS is the definitive technique to answer this. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, C7H12O4 in this case, effectively constraining the realm of possible structures from near-infinite to a manageable number. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is essential for this analysis.[1]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.

-

Analysis Parameters:

-

Ionization Mode: ESI, run in both positive and negative modes to observe different adducts and increase confidence.

-

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.

-

-

Data Processing: Process the acquired spectra using the instrument's software. Identify the m/z values for the most abundant ions and use the formula calculator tool to determine the elemental composition based on the exact mass, constraining the search to C, H, and O atoms.

Data Presentation: Expected HRMS Data

The monoisotopic mass of C7H12O4 is 160.07356 Da. The following table summarizes the expected exact masses for common adducts.

| Adduct Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C7H13O4]⁺ | 161.08084 |

| [M+Na]⁺ | [C7H12O4Na]⁺ | 183.06278 |

| [M-H]⁻ | [C7H11O4]⁻ | 159.06628 |

| Data derived from PubChem CID 19380914.[2] |

Trustworthiness: The confirmation of these ions, each with a mass accuracy below 5 ppm, combined with the characteristic isotopic distribution pattern for a molecule containing seven carbons, provides unequivocal evidence for the molecular formula C7H12O4.

Section 2: Functional Group Identification

Core Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: With the molecular formula established, the next logical step is to identify the functional groups present. FTIR spectroscopy is an exceptionally rapid and powerful tool for this purpose. It probes the vibrational modes of covalent bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For a molecule with the formula C7H12O4, we anticipate the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functionalities, all of which have highly diagnostic absorbances.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to established correlation tables.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Ether | C-O stretch | 1000 - 1300 | Strong |

| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong, sharp |

Characteristic absorption ranges are well-established in spectroscopic literature.[3][4][5][6]

Authoritative Grounding: The presence of a very broad absorption band centered around 3000 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[4][5] This, combined with a strong, sharp peak around 1710 cm⁻¹ for the C=O stretch, confirms the carboxylic acid moiety.[7] The presence of a strong band in the 1100 cm⁻¹ region is indicative of the C-O ether linkage.

Section 3: Mapping the Atomic Connectivity

Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to piece together the molecular puzzle. The chemical shift (δ) of a nucleus indicates its electronic environment, the integration (in ¹H NMR) reveals the relative number of protons, and the multiplicity (splitting pattern) describes the number of neighboring protons.

Sub-section 3.1: ¹H NMR Spectroscopy

Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and doesn't exchange away.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are averaged.

-

Processing: The FID is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced (e.g., to the residual solvent peak or internal standard like TMS).

Sub-section 3.2: ¹³C NMR Spectroscopy

Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A greater number of scans (e.g., 128 or more) is typically required.

-

Processing: Process the data similarly to the ¹H spectrum.

Data Presentation: Predicted NMR Spectral Data

The structure of this compound possesses a plane of symmetry through the ether linkage and the oxane ring oxygen. This symmetry simplifies the NMR spectra, as chemically equivalent nuclei will produce a single signal.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| -COOH | ~12.0 | Singlet, Broad | 1H | ~171 |

| -O-CH₂- | ~4.1 | Singlet | 2H | ~67 |

| Oxane H4 | ~3.8 | Multiplet | 1H | ~72 |

| Oxane H2, H6 | ~3.5 | Multiplet | 4H | ~66 |

| Oxane H3, H5 | ~1.7 | Multiplet | 4H | ~32 |

Causality and Interpretation:

-

Carboxylic Acid (-COOH): The proton is highly deshielded due to the electronegativity of the adjacent oxygens and appears as a characteristic broad singlet far downfield (~12 ppm).[5][9] The carbon is also highly deshielded, appearing around 171 ppm.[9][10]

-

Methylene (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are deshielded and appear as a singlet around 4.1 ppm. Its corresponding carbon is found around 67 ppm.

-

Oxane Ring Protons/Carbons:

-

Position 4: The single proton (H4) is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift to ~3.8 ppm.[11] Its carbon (C4) is similarly deshielded (~72 ppm).

-

Positions 2 & 6: These protons are adjacent to the ring's oxygen atom, also causing a downfield shift (~3.5 ppm).[11] Due to symmetry, they are equivalent and integrate to 4H. Their corresponding carbons (C2, C6) are also equivalent and appear around 66 ppm.

-

Positions 3 & 5: These protons are in a more standard alkane-like environment, appearing furthest upfield (~1.7 ppm). They are equivalent and integrate to 4H. Their carbons (C3, C5) are also equivalent and the most upfield (~32 ppm).

-

-

Trustworthiness: The number of signals in the ¹³C NMR spectrum (expecting 5 distinct peaks) is a direct confirmation of the molecule's symmetry. The combination of chemical shifts, integrations, and multiplicities in the ¹H NMR spectrum allows for the unambiguous placement of each proton and, by extension, the assembly of the entire molecular framework.

Section 4: Integrated Workflow and Final Confirmation

The power of this analytical approach lies not in any single technique, but in the logical and cumulative synthesis of the data. Each experiment provides a piece of the puzzle, and their convergence provides a self-validating confirmation of the structure.

The Logic of Elucidation:

-

HRMS establishes the atomic "parts list": C7H12O4 .

-

FTIR identifies the core building blocks: a carboxylic acid and an ether .

-

NMR provides the assembly instructions, showing how the parts connect. ¹³C NMR confirms the 5 unique carbon environments , validating the proposed symmetry. ¹H NMR places every proton, confirming the oxane-4-yl substitution pattern and the acetic acid side chain.

Visualization: Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound serves as a model for the systematic analysis of small organic molecules. By employing a synergistic combination of high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can move with confidence from an unknown sample to a fully characterized structure. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries, providing the reliable foundation necessary for all further research and development.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jchps.com [jchps.com]

- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxan-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Oxan-4-yloxy)acetic acid, a molecule featuring a tetrahydropyran ring linked via an ether bond to an acetic acid moiety, represents a structural motif of increasing interest in medicinal chemistry and materials science. Its unique combination of a hydrophilic carboxylic acid group and a more lipophilic cyclic ether suggests a nuanced physicochemical profile that can be critical for applications ranging from drug delivery to polymer chemistry. This guide provides an in-depth exploration of the core physicochemical properties of this compound, detailing the theoretical underpinnings and practical experimental protocols for their determination. As a self-validating document, it emphasizes the causality behind experimental choices, ensuring that researchers can not only understand but also replicate and validate these essential characterizations.

Molecular Structure and Basic Properties

This compound possesses the molecular formula C7H12O4 and a monoisotopic mass of 160.0736 Da.[1] The molecule's structure, featuring a flexible oxane ring and an ionizable carboxylic acid, dictates its solubility, lipophilicity, and crystal packing.

| Property | Value | Source |

| Molecular Formula | C7H12O4 | PubChem[1] |

| Monoisotopic Mass | 160.0736 Da | PubChem[1] |

| Predicted XlogP | 0.1 | PubChem[1] |

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard for experimental LogP determination is the shake-flask method, a protocol standardized by the OECD. This method directly measures the partitioning of the solute between n-octanol and water.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the n-octanol and water phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Water])

Caption: Workflow for LogP determination using the shake-flask method.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and biological activity.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. This is because at this half-equivalence point, the concentrations of the protonated acid and its conjugate base are equal.

Caption: Logical flow for pKa determination via potentiometric titration.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts the bioavailability and formulation of a compound. The presence of both a polar carboxylic acid and a cyclic ether in this compound suggests it will have moderate aqueous solubility.

Experimental Determination of Aqueous Solubility: OECD 105 Flask Method

The flask method, as described in OECD Guideline 105, is a straightforward and reliable technique for determining the water solubility of a substance.

Protocol: Aqueous Solubility Determination (Flask Method)

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

-

Saturation: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methylene protons of the acetic acid moiety, the methine proton on the oxane ring at the ether linkage, and the methylene protons of the oxane ring.

-

¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the oxane ring, and the methylene carbon of the acetic acid group.

-

-

Infrared (IR) Spectroscopy: Will reveal the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ will correspond to the C=O stretch of the carbonyl group. The C-O stretching of the ether and the carboxylic acid will appear in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z corresponding to the molecular weight.

Safety and Handling

Based on information for similar carboxylic acids, this compound should be handled with care. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The physicochemical properties of this compound are integral to its potential applications. While specific experimental data for this compound is not widely published, this guide provides a comprehensive framework for its characterization based on established scientific principles and standardized protocols. By following the detailed methodologies for determining LogP, pKa, and aqueous solubility, researchers can generate the critical data needed to advance their work in drug discovery and materials science. The outlined spectroscopic techniques will further ensure the structural integrity and purity of the compound, forming a complete and robust dataset for any research endeavor.

References

An In-depth Technical Guide to 2-(Oxan-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Oxan-4-yloxy)acetic acid (CAS Number: 160251-58-1), a heterocyclic carboxylic acid derivative with significant potential in medicinal chemistry and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for researchers and developers in the pharmaceutical and allied industries. The guide is structured to deliver not just data, but also expert insights into the practical utility and scientific context of this compound.

Core Identification and Chemical Identity

Correctly identifying a chemical compound is the bedrock of any scientific investigation. This compound, a molecule featuring a tetrahydropyran (oxane) ring linked via an ether bond at the 4-position to an acetic acid moiety, is distinguished by the following identifiers:

| Identifier | Value | Source |

| CAS Number | 160251-58-1 | [1][2][3] |

| IUPAC Name | 2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid | |

| Molecular Formula | C₇H₁₂O₄ | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| MDL Number | MFCD14696332 | [3] |

It is crucial to differentiate this compound from its isomers, such as 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid (CAS Number: 79582-60-8), where the ether linkage is at the 2-position of the oxane ring.[4] Such positional differences can significantly impact the molecule's three-dimensional structure, reactivity, and biological activity.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties and Data

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in various experimental and physiological settings. The following table summarizes key computed properties for this compound.

| Property | Value | Notes |

| XLogP3 | 0.5 | A measure of lipophilicity, suggesting moderate water solubility.[4] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton.[4] |

| Hydrogen Bond Acceptor Count | 4 | The ether oxygen and the two oxygens of the carboxylic acid.[4] |

| Rotatable Bond Count | 3 | Indicating a degree of conformational flexibility.[4] |

| Exact Mass | 160.0736 g/mol | [4] |

| Monoisotopic Mass | 160.0736 g/mol | [4] |

| Topological Polar Surface Area | 55.8 Ų | Influences membrane permeability and solubility.[4] |

| Heavy Atom Count | 11 | [4] |

| Complexity | 134 | A measure of the intricacy of the molecular structure.[4] |

Note: These properties are computationally predicted and should be confirmed by experimental data where possible.

Synthesis and Manufacturing

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The synthesis of THP derivatives is a well-established area of organic chemistry.

A general and plausible synthetic route to this compound would likely involve the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the crucial ether linkage.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis for this compound.

Step-by-Step Methodology:

-

Deprotonation of Tetrahydro-2H-pyran-4-ol: Tetrahydro-2H-pyran-4-ol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The hydride ion removes the acidic proton from the hydroxyl group, forming the corresponding sodium alkoxide (sodium tetrahydropyran-4-olate) and hydrogen gas. This step is critical as it generates a potent nucleophile.

-

Nucleophilic Substitution: Ethyl bromoacetate is then added to the reaction mixture. The nucleophilic alkoxide attacks the electrophilic carbon atom of the ethyl bromoacetate in an SN2 reaction, displacing the bromide leaving group. This forms the ester intermediate, ethyl 2-((tetrahydro-2H-pyran-4-yl)oxy)acetate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide (NaOH), followed by an acidic workup to neutralize the carboxylate salt and precipitate the final product, this compound.

Applications in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting functional groups for optimal interaction with biological targets. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in several therapeutic areas.

The carboxylic acid group can act as a key pharmacophore, forming hydrogen bonds or ionic interactions with amino acid residues in the active sites of enzymes or receptors. The tetrahydropyran ring can serve as a non-polar, conformationally restricted spacer that can be tailored to fit into hydrophobic pockets of target proteins.

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a related derivative, is a glycine derivative, and amino acids and their analogues are known to have a wide range of biological activities and are used as supplements.[5] This suggests that modifications of the tetrahydropyran-acetic acid scaffold could lead to novel therapeutic agents.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data and Analysis

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

1H NMR:

-

A singlet or a multiplet for the methylene protons of the acetic acid moiety (O-CH₂-COOH).

-

Multiplets for the protons on the tetrahydropyran ring. The proton at the 4-position (CH-O) would likely appear as a multiplet.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

13C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the methylene carbon of the acetic acid moiety.

-

Signals for the carbon atoms of the tetrahydropyran ring, with the carbon at the 4-position (C-O) shifted downfield.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would likely involve cleavage of the ether bond and loss of the carboxylic acid group.

-

Researchers are encouraged to acquire and interpret their own analytical data for confirmation of structure and purity.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. Its well-defined structure, characterized by the presence of a tetrahydropyran ring and a carboxylic acid functional group, offers multiple avenues for chemical modification and exploration of biological activity. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. As with any chemical entity, a thorough investigation of its properties and biological effects is warranted to fully unlock its therapeutic potential.

References

- 1. 160251-58-1|2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 160251-58-1 | MFCD14696332 | 2-((Tetrahydro-2H-Pyran-4-Yl)Oxy)Acetic Acid [aaronchem.com]

- 4. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid | C7H12O4 | CID 15223221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-(Oxan-4-yloxy)acetic Acid: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(Oxan-4-yloxy)acetic acid, a heterocyclic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthesis protocol, and its potential as a valuable building block in the design of novel therapeutics. The inherent structural features of the oxane ring, combined with the reactivity of the carboxylic acid moiety, position this compound as a strategic starting point for developing diverse chemical libraries.

Core Molecular and Physicochemical Profile

This compound, also known as 2-((tetrahydro-2H-pyran-4-yl)oxy)acetic acid, is characterized by a saturated six-membered oxane (tetrahydropyran) ring connected via an ether linkage to an acetic acid group. This unique combination imparts a favorable balance of properties for its application in medicinal chemistry.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Average Molecular Weight | 160.17 g/mol | [2] |

| Monoisotopic Mass | 160.07356 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 160251-58-1 | |

| SMILES | O=C(O)COC1CCOCC1 | [1] |

Table 2: Predicted Physicochemical Properties

The following properties have been computationally predicted and serve as a valuable guide for experimental design. These values are derived from established algorithms used in cheminformatics.

| Property | Predicted Value | Significance in Drug Discovery |

| logP (Octanol/Water) | 0.1 | Indicates a balance between hydrophilicity and lipophilicity, which is often crucial for cell permeability and solubility.[1] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Suggests good potential for oral bioavailability, as it falls within the typical range for passively absorbed molecules. |

| pKa (Acidic) | ~4.0 | The acidity of the carboxylic acid group is important for salt formation, solubility, and interactions with biological targets. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 4 | The ether and carbonyl oxygens can act as hydrogen bond acceptors, influencing solubility and target binding. |

Synthesis Protocol: A Reliable Approach via Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved through a modified Williamson ether synthesis, a cornerstone reaction in organic chemistry.[3][4] This two-step process involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the desired carboxylic acid. This method is reliable, scalable, and utilizes readily available starting materials.

Expert Rationale for the Synthetic Strategy

The choice of a two-step approach starting with an ester of haloacetic acid (e.g., ethyl bromoacetate) is deliberate. The direct alkylation of tetrahydropyran-4-ol with chloroacetic acid under basic conditions can lead to side reactions and purification challenges due to the presence of two acidic protons (the alcohol and the carboxylic acid). By using an ester, we protect the carboxylic acid functionality, ensuring a clean SN2 reaction to form the ether. The subsequent hydrolysis is typically a high-yielding and straightforward transformation. Sodium hydride is selected as the base to deprotonate the alcohol, as it forms hydrogen gas as a benign byproduct, driving the reaction to completion.[5]

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(oxan-4-yloxy)acetate

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-ol (1.0 eq.) and anhydrous tetrahydrofuran (THF) as the solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the purified ethyl 2-(oxan-4-yloxy)acetate (1.0 eq.) from Step 1 in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

-

Acidification and Extraction: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

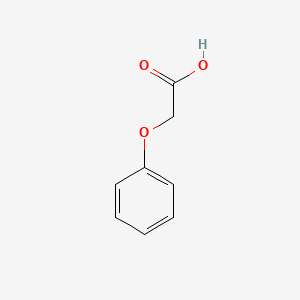

Visualization of the Synthesis Workflow

Significance and Potential Applications in Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry.[6] Its non-planar, saturated nature allows it to present substituents in well-defined three-dimensional orientations, which is critical for precise interactions with protein binding sites. Furthermore, the ether oxygen can act as a hydrogen bond acceptor and improves the compound's overall polarity and solubility compared to its carbocyclic analog, cyclohexane.

This compound serves as an excellent starting point for generating a library of diverse molecules. The terminal carboxylic acid is a versatile chemical handle that can be readily converted into a wide range of functional groups, including:

-

Amides: By coupling with a diverse array of primary and secondary amines.

-

Esters: Through reactions with various alcohols.

-

More complex heterocycles.

This derivatization capability allows for the systematic exploration of the chemical space around the core scaffold, a fundamental strategy in lead optimization. The oxane ring acts as a conformationally restricted core, while the derivatized side chain can be tailored to probe interactions with specific pockets of a biological target.

Visualization of Scaffolding Potential

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Operations should be conducted in a well-ventilated chemical fume hood. Based on its functional groups, it is expected to be a mild irritant. As a carboxylic acid, it is corrosive and contact with skin and eyes should be avoided.

Conclusion

This compound is a compound with significant potential for researchers in the field of drug discovery. Its straightforward and robust synthesis, combined with the favorable physicochemical properties imparted by the oxane ring and the synthetic versatility of the carboxylic acid group, makes it an attractive scaffold for the development of new chemical entities. This guide provides the foundational knowledge for scientists to synthesize, handle, and strategically employ this molecule in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. grokipedia.com [grokipedia.com]

A Technical Guide to the Spectral Analysis of 2-(Oxan-4-yloxy)acetic Acid

Introduction

2-(Oxan-4-yloxy)acetic acid is a bifunctional molecule incorporating a tetrahydropyran (oxane) ring linked via an ether bridge to an acetic acid moiety. This unique structural arrangement holds potential for applications in medicinal chemistry and materials science, where the oxane ring can influence solubility and pharmacokinetic properties, and the carboxylic acid provides a handle for further functionalization. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles of spectroscopy and is supported by comparative data from related structural motifs. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectral properties of this compound.

Molecular Structure and Spectroscopic Overview

A comprehensive spectroscopic analysis is essential for the structural elucidation of this compound. The workflow for such an analysis is a multi-pronged approach, integrating data from various techniques to build a complete picture of the molecule's connectivity and functional groups.

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of a synthesized organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxane ring, the methylene group of the acetic acid moiety, and the acidic proton of the carboxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ha (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Hb (-O-CH2-COOH) | ~4.2 | Singlet | 2H |

| Hc (Oxane C4-H) | 3.6 - 3.8 | Multiplet | 1H |

| Hd (Oxane C2/C6-Heq) | 3.8 - 4.0 | Multiplet | 2H |

| He (Oxane C2/C6-Hax) | 3.3 - 3.5 | Multiplet | 2H |

| Hf (Oxane C3/C5-Heq) | 1.8 - 2.0 | Multiplet | 2H |

| Hg (Oxane C3/C5-Hax) | 1.5 - 1.7 | Multiplet | 2H |

Causality of Chemical Shifts:

-

The carboxylic acid proton (Ha) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

-

The methylene protons (Hb) are adjacent to an ether oxygen and a carbonyl group, leading to a significant downfield shift.

-

The methine proton on C4 of the oxane ring (Hc) is deshielded by the ether linkage.

-

The protons on C2 and C6 of the oxane ring (Hd, He) are diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling. The equatorial protons are typically more deshielded than the axial protons.

-

The protons on C3 and C5 of the oxane ring (Hf, Hg) are also diastereotopic and will appear as complex multiplets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C OOH) | 170 - 175 |

| C2 (-O-C H2-COOH) | 65 - 70 |

| C3 (Oxane C 4) | 75 - 80 |

| C4 (Oxane C 2/C 6) | 65 - 70 |

| C5 (Oxane C 3/C 5) | 30 - 35 |

Rationale for Chemical Shifts:

-

The carbonyl carbon (C1) of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

The methylene carbon (C2) is shifted downfield due to the attached ether oxygen.

-

The oxane carbons (C3, C4, C5) exhibit chemical shifts typical for saturated heterocyclic ethers. The carbon bearing the ether linkage (C3) is the most deshielded within the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be dominated by absorptions from the carboxylic acid and ether moieties.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, very broad |

| C-H stretch (Aliphatic) | 2850-3000 | Medium to strong |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong, sharp |

| C-O-C stretch (Ether) | 1050-1150 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Medium |

Interpretation of Key Absorptions:

-

The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.[1][2][3]

-

A strong, sharp absorption for the C=O stretch is definitive for the carbonyl group of the carboxylic acid.[1][2][4]

-

A strong band corresponding to the C-O-C stretching of the ether linkage will also be a prominent feature.

-

The presence of aliphatic C-H bonds will be confirmed by absorptions in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectral Data (Electrospray Ionization - ESI) [5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.08084 |

| [M+Na]⁺ | 183.06278 |

| [M-H]⁻ | 159.06628 |

Plausible Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecular ion ([M]⁺˙ at m/z 160) is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

-

Alpha-cleavage at the ether linkage, leading to the loss of the acetic acid moiety or fragments thereof.

-

Loss of a water molecule from the carboxylic acid.

-

Fragmentation of the oxane ring.

Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer for accurate mass determination or an electron ionization (EI) source to observe fragmentation patterns.

Conclusion

The predicted spectral data for this compound provides a comprehensive fingerprint for its identification and characterization. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to interpret experimental data with confidence and to ensure the quality and identity of their materials.

References

An In-Depth Technical Guide to Investigating the Potential Mechanisms of Action of 2-(Oxan-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanisms of action of the novel compound, 2-(Oxan-4-yloxy)acetic acid. In the absence of direct empirical data for this specific molecule, we leverage structure-activity relationships and the known biological activities of analogous compounds, such as 2-(pyridin-4-yloxy)acetic acid, to formulate plausible therapeutic hypotheses. This document is structured to guide researchers through a logical, multi-pronged investigation, beginning with foundational anti-inflammatory pathways and extending to metabolic and orphan receptor targets. Each proposed mechanism is accompanied by a detailed, field-proven experimental workflow, designed to yield robust and translatable data. Our objective is to equip research and development teams with the scientific rationale and practical methodologies necessary to thoroughly characterize the pharmacological profile of this compound.

Introduction and Scientific Rationale

This compound is a small molecule characterized by a tetrahydropyran (oxane) ring linked via an ether bond to an acetic acid moiety. While direct biological data for this compound is not publicly available, its structural features, particularly the acetic acid group, are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the structurally related compound, 2-(pyridin-4-yloxy)acetic acid, has demonstrated anti-inflammatory, analgesic, and antimicrobial properties[1][2]. These effects are reportedly mediated, in part, through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and potential interactions with cyclooxygenase-2 (COX-2)[2].

The replacement of the aromatic pyridine ring with a saturated oxane ring in this compound is predicted to significantly alter its physicochemical properties, including lipophilicity, polarity, and three-dimensional conformation. These changes will invariably influence its target binding profile and overall pharmacology. This guide, therefore, proposes a systematic investigation into several high-probability mechanisms of action, grounded in the established pharmacology of structurally similar compounds.

Hypothesis 1: Modulation of the Prostaglandin Synthesis Pathway

A primary hypothesis is that this compound functions as an anti-inflammatory agent by inhibiting key enzymes in the prostaglandin synthesis pathway, namely Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E synthase-1 (mPGES-1).

Scientific Justification

Many NSAIDs exert their effects through inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2)[3]. Selective inhibition of COX-2 is a desirable therapeutic attribute, as it is primarily upregulated during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions[3][4]. Downstream of COX-2, mPGES-1 is a terminal synthase that converts PGH2 to the pro-inflammatory mediator Prostaglandin E2 (PGE2)[5][6]. Targeting mPGES-1 offers a more specific approach to reducing PGE2-mediated inflammation[7].

Experimental Workflow: Investigating COX-2 and mPGES-1 Inhibition

Caption: Workflow for assessing inhibition of prostaglandin synthesis.

Detailed Protocols

2.3.1. In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits[8].

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes as per the kit instructions.

-

Prepare a 10X stock solution of this compound and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add 10 µl of the 10X test compound or reference inhibitor. For enzyme control wells, add 10 µl of assay buffer.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µl of the Reaction Mix to each well.

-

Add 10 µl of diluted COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes[8].

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting percent inhibition versus compound concentration.

-

2.3.2. In Vitro mPGES-1 Inhibition Assay

This protocol is based on a cell-free assay system[5].

-

Reagent Preparation:

-

Prepare assay buffer, human recombinant mPGES-1 enzyme, and prostaglandin H2 (PGH2) substrate.

-

Prepare a dilution series of this compound and a known mPGES-1 inhibitor (e.g., AF-3485).

-

-

Assay Procedure:

-

In a suitable reaction vessel, pre-incubate the mPGES-1 enzyme with the test compound or vehicle for 15 minutes at 4°C.

-

Initiate the reaction by adding PGH2.

-

Allow the reaction to proceed for 1 minute at 4°C.

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

-

-

Data Acquisition and Analysis:

-

Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

| Target | Hypothesized Activity | Key Experimental Readout |

| COX-1 | Weak to no inhibition | IC50 value |

| COX-2 | Potent inhibition | IC50 value |

| mPGES-1 | Potent inhibition | IC50 value |

| Selectivity Index (COX-1/COX-2) | >10 | Ratio of IC50 values |

Hypothesis 2: Attenuation of Pro-inflammatory Cytokine Production via NF-κB Pathway

A second major hypothesis is that this compound suppresses the production of key pro-inflammatory cytokines, TNF-α and IL-6, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Scientific Justification

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding TNF-α and IL-6[1]. Inhibition of the NF-κB pathway is a well-established mechanism for anti-inflammatory drugs. The structurally similar 2-(pyridin-4-yloxy)acetic acid has been shown to inhibit TNF-α and IL-6 production[2].

Experimental Workflow: Investigating NF-κB Inhibition and Cytokine Release

Caption: Workflow for assessing NF-κB pathway inhibition.

Detailed Protocols

3.3.1. Measurement of TNF-α and IL-6 in Cell Culture Supernatants

This protocol is based on standard ELISA procedures for cytokine quantification[9][10].

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production[9].

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions[11].

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Determine the concentration of each cytokine in the treated samples.

-

Calculate the percent inhibition of cytokine production and determine the IC50 values.

-

3.3.2. NF-κB Luciferase Reporter Assay

This protocol utilizes a commercially available reporter cell line or transient transfection system[1][12][13].

-

Cell Culture and Transfection (if necessary):

-

Culture HEK293T cells that are stably or transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element. A co-transfected Renilla luciferase plasmid can be used for normalization[1].

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well white plate.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate for 6-8 hours.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system[1].

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Calculate the percent inhibition of NF-κB activation and determine the IC50 value.

-

Hypothesis 3: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

The structural similarity of this compound to fatty acids and certain lipid-lowering drugs suggests it may act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.

Scientific Justification

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation[2][14]. PPARα agonists are used as lipid-lowering agents, while PPARγ agonists are used to treat type 2 diabetes. Both PPARα and PPARγ activation can lead to anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors like NF-κB[15].

Experimental Workflow: Assessing PPAR Agonist Activity

Caption: Workflow for assessing PPAR agonist activity.

Detailed Protocol: PPAR Luciferase Reporter Assay

This protocol is based on a chimeric receptor-reporter system[15].

-

Cell Culture and Transfection:

-

In a 96-well plate, co-transfect HEK293T cells with two plasmids:

-

An expression plasmid for a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα, PPARγ, or PPARδ fused to the DNA-binding domain of the yeast transcription factor GAL4.

-

A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of firefly luciferase.

-

-

-

Assay Procedure:

-

After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)[2].

-

Incubate for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure luciferase activity.

-

Calculate the fold-activation relative to vehicle-treated cells.

-

Determine the EC50 value for each PPAR subtype.

-

Exploratory Hypothesis: Modulation of Fatty Acid-Sensing G-Protein Coupled Receptors (GPCRs)

Given its fatty acid-like structure, this compound could potentially interact with GPCRs that are activated by fatty acids, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

Scientific Justification

GPR40 is a GPCR that is activated by medium to long-chain fatty acids and is primarily expressed in pancreatic β-cells and enteroendocrine cells[16][17]. Its activation leads to enhanced glucose-stimulated insulin secretion and incretin release, making it a target for type 2 diabetes treatment[16][18].

Experimental Workflow: Assessing GPR40/FFAR1 Activation

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay [bio-protocol.org]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. caymanchem.com [caymanchem.com]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 18. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran Moiety: A Privileged Scaffold in Biological Systems and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, is a recurring and vital structural motif in a vast array of biologically active molecules.[1][2] Its prevalence in natural products, from simple metabolites to complex marine polyethers, underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition and function.[1] In medicinal chemistry, the THP core is a cornerstone in the design of novel therapeutics, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2] This technical guide provides a comprehensive overview of the significance of tetrahydropyran-containing molecules in biology, delving into their diverse classes, mechanisms of action, synthetic strategies, and the experimental protocols essential for their study.

The Biological Significance and Diversity of Tetrahydropyran-Containing Molecules

The THP ring's conformational flexibility and ability to engage in hydrogen bonding and dipolar interactions make it an ideal building block for molecules that interact with biological macromolecules. This has led to its incorporation into a wide range of natural products with potent biological activities, including anticancer, antibacterial, and antiviral properties.

Tetrahydropyran-Containing Marine Natural Products: A Rich Source of Anticancer Agents

The marine environment is a prolific source of structurally unique and biologically potent natural products, many of which feature the tetrahydropyran scaffold.[3][4] These compounds often exhibit remarkable anticancer activity through diverse mechanisms of action.[5][6]

One of the most notable examples is the macrolide Bryostatin 1 , isolated from the marine bryozoan Bugula neritina. This complex molecule, containing three THP rings, is a potent modulator of protein kinase C (PKC) and has shown anti-cancer, anti-HIV, and neuroprotective activities.[7] Another significant marine-derived anticancer agent is Eribulin mesylate , a synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B. Eribulin contains a tetrahydropyran ring and functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The potent antiproliferative marine natural product, Neopeltolide , features a 14-membered macrolactone with an embedded tetrahydropyran ring.[7] Its intriguing structure and biological activity have made it a popular target for total synthesis, driving the development of novel synthetic methodologies.[7]

Tetrahydropyran-Based Antibacterial Agents: Targeting Essential Bacterial Processes

The rise of antibiotic resistance has spurred the search for novel antibacterial agents with new mechanisms of action. Tetrahydropyran-containing compounds have emerged as promising candidates, targeting essential bacterial enzymes.

A significant class of these compounds acts as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial drugs. Dibasic tetrahydropyran-based compounds have demonstrated potent inhibition of both enzymes and exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[8][9]

Another promising target for tetrahydropyran-based antibacterials is UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[10] Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. Tetrahydropyran-based hydroxamates have been identified as potent LpxC inhibitors with activity against Pseudomonas aeruginosa and Escherichia coli.[10]

Tetrahydropyran Scaffolds in Antiviral Drug Design: The Case of HIV Protease Inhibitors

The tetrahydropyran ring has also been successfully incorporated into the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus (HIV) protease. This enzyme is essential for the maturation of infectious HIV particles, making it a prime target for antiretroviral therapy.

The design of HIV protease inhibitors often involves creating molecules that mimic the transition state of the natural substrate. The inclusion of a tetrahydropyran ring in the P2 ligand of these inhibitors has been shown to enhance their binding affinity and antiviral potency.[11] The cyclic ether oxygen of the THP ring can form crucial hydrogen bonds with the backbone atoms of the protease active site, such as the conserved Asp29 residue. Furthermore, the hydrophobic surface of the THP ring can engage in favorable van der Waals interactions within the S2 binding pocket.[11]

Synthetic Strategies for the Construction of the Tetrahydropyran Ring

The stereoselective synthesis of substituted tetrahydropyrans is a central challenge in organic chemistry, driven by the prevalence of this motif in biologically active molecules. A variety of powerful synthetic methods have been developed to address this challenge, each with its own advantages and limitations.

Key Synthetic Methodologies: A Comparative Overview

| Synthetic Strategy | Description | Key Features |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. | Atom-economical, can generate multiple stereocenters in a single step. |

| Oxa-Michael Addition | The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. | A reliable method for the formation of 2,6-disubstituted tetrahydropyrans. |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a carbonyl compound (dienophile) to form a dihydropyran, which can then be reduced to a tetrahydropyran. | Powerful for the construction of highly functionalized six-membered oxygen heterocycles. |

| Reductive Cyclization of Diketones | The catalytic hydrogenation of 1,5-diketones to afford cis-α,α′-disubstituted tetrahydropyrans. | Provides direct access to specific stereoisomers. |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a Substituted Tetrahydropyran via Prins Cyclization

This protocol describes a general procedure for the FeCl₃-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.

Materials:

-

Homoallylic alcohol

-

Aldehyde

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 equivalent) in anhydrous DCM at room temperature, add the aldehyde (1.2 equivalents).

-

Add a catalytic amount of anhydrous FeCl₃ (0.1 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired substituted tetrahydropyran.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing Biological Interactions and Synthetic Pathways

To better understand the complex relationships between tetrahydropyran-containing molecules and their biological targets, as well as the logic of their synthesis, graphical representations are invaluable.

Caption: Synthetic and biological pathways of THP molecules.

Conclusion

The tetrahydropyran ring system is a truly privileged scaffold in the realm of biologically active molecules. Its widespread occurrence in nature and its successful application in medicinal chemistry highlight its importance for researchers in drug discovery and development. A thorough understanding of the diverse biological roles of THP-containing molecules, coupled with a mastery of the synthetic strategies to access them and the experimental protocols to evaluate their activity, is crucial for the continued advancement of this exciting field. The insights and methodologies presented in this guide aim to equip researchers with the foundational knowledge and practical tools necessary to explore and exploit the vast potential of tetrahydropyran-containing compounds in biology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

An In-Depth Technical Guide to the Solubility Profile of 2-(Oxan-4-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist